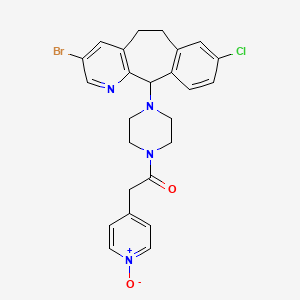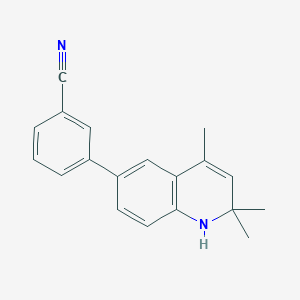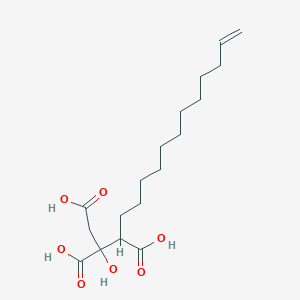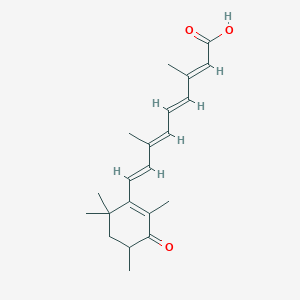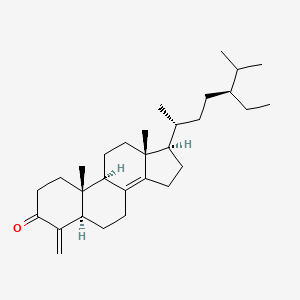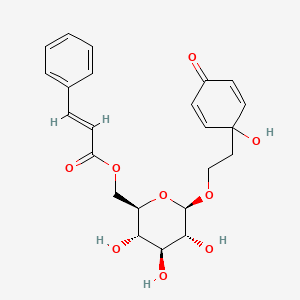
CID 9833954
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ti6 Al4 V (Al, V), BCR® certified Reference Material, disc is a titanium-aluminum-vanadium alloy. This alloy is widely recognized for its high strength, low weight, and excellent corrosion resistance. It is commonly used in various industries, including aerospace, medical, and automotive sectors. The BCR® certification indicates that this material meets specific standards set by the European Commission’s Joint Research Centre, ensuring its reliability and accuracy as a reference material .
Applications De Recherche Scientifique
Ti6 Al4 V alloy is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference material for calibrating instruments and validating analytical methods.
Biology: Employed in the development of biomedical implants and prosthetics due to its biocompatibility.
Medicine: Utilized in surgical instruments and medical devices.
Industry: Applied in the aerospace industry for manufacturing aircraft components, in the automotive industry for high-performance parts, and in the marine industry for corrosion-resistant structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ti6 Al4 V alloy involves the blending of titanium, aluminum, and vanadium in specific proportions. The typical composition includes 90% titanium, 6% aluminum, and 4% vanadium. The alloy is produced through a melting process, where the raw materials are melted together in a vacuum or inert gas atmosphere to prevent contamination. The molten alloy is then cast into molds and allowed to cool and solidify .
Industrial Production Methods
In industrial settings, the production of Ti6 Al4 V alloy often involves advanced techniques such as vacuum arc remelting (VAR) or electron beam melting (EBM). These methods ensure the high purity and homogeneity of the alloy. The resulting ingots are then subjected to various heat treatments, including annealing and stress relief, to enhance their mechanical properties .
Analyse Des Réactions Chimiques
Types of Reactions
Ti6 Al4 V alloy undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The alloy can oxidize when exposed to high temperatures and oxygen-rich environments. This reaction forms a protective oxide layer on the surface, enhancing its corrosion resistance.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the alloy with another, which can alter its properties.
Major Products Formed
The primary product formed from the oxidation of Ti6 Al4 V alloy is titanium dioxide (TiO2), which provides a protective layer on the alloy’s surface .
Mécanisme D'action
The effectiveness of Ti6 Al4 V alloy in various applications is attributed to its unique combination of mechanical and chemical properties. The aluminum in the alloy acts as an alpha stabilizer, while the vanadium serves as a beta stabilizer. This dual-phase structure provides the alloy with high strength and toughness. The protective oxide layer formed during oxidation further enhances its corrosion resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ti5 Al2.5 Sn: Another titanium alloy with similar properties but different elemental composition.
Ti6 Al7 Nb: Contains niobium instead of vanadium, offering different mechanical properties.
Ti3 Al2.5 V: A variant with a different ratio of aluminum and vanadium.
Uniqueness
Ti6 Al4 V alloy stands out due to its balanced combination of high strength, low weight, and excellent corrosion resistance. Its widespread use in critical applications, such as aerospace and medical implants, highlights its reliability and versatility compared to other titanium alloys .
Propriétés
InChI |
InChI=1S/Al.Ti.V |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAKJZDZIXHMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Ti].[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlTiV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.790 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-2-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B1241244.png)
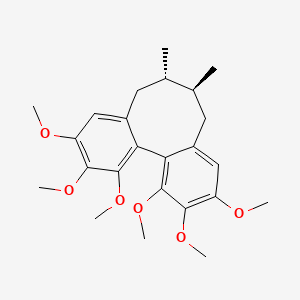
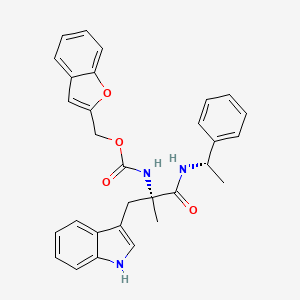
![(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide;hydrochloride](/img/structure/B1241251.png)
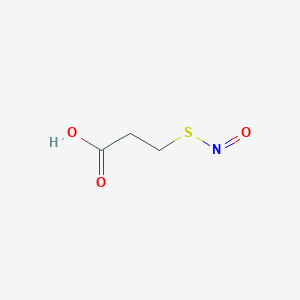
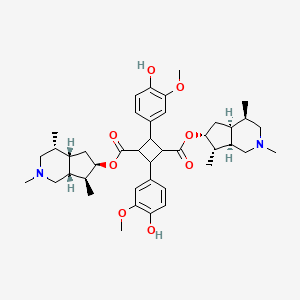
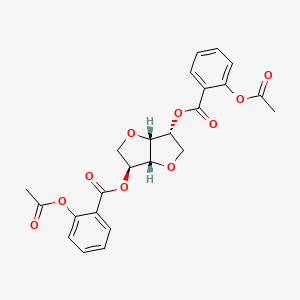
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)
